molecular formula C12H21NO2 B1149605 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester CAS No. 144688-83-5

1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester

Cat. No.: B1149605
CAS No.: 144688-83-5
M. Wt: 211.30064
InChI Key:
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Description

1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester is a chemical compound known for its versatile applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a propenyl group, making it a valuable tool in synthetic chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester typically involves the esterification of 1-Pyrrolidinecarboxylic acid with 2-(2-propenyl)-1,1-diMethylethyl alcohol. This reaction is often carried out under acidic conditions using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then heated to reflux to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or hydrazines are employed under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the development of catalysts and polymers, enhancing material properties and performance.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active pyrrolidinecarboxylic acid, which can then interact with enzymes or receptors in biological systems. The propenyl group may also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, methyl ester
  • 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, ethyl ester
  • 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, propyl ester

Uniqueness

1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. This compound’s structure allows for selective reactivity and interactions, making it a valuable tool in various scientific applications.

Properties

CAS No.

144688-83-5

Molecular Formula

C12H21NO2

Molecular Weight

211.30064

Synonyms

1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester

Origin of Product

United States

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